Cas no 906552-00-9 (2-Propenoic acid, 3-(2-nitrophenyl)-, 1,1-dimethylethyl ester, (2E)-)
The compound 2-Propenoic acid, 3-(2-nitrophenyl)-, 1,1-dimethylethyl ester, (2E)- is a nitrophenyl-substituted acrylic acid derivative featuring a tert-butyl ester group. Its (2E)- configuration ensures structural stability, making it suitable for applications requiring controlled reactivity. The nitro group at the ortho position enhances electron-withdrawing properties, facilitating use in synthetic intermediates for pharmaceuticals or agrochemicals. The tert-butyl ester moiety improves solubility in organic solvents while offering protection for carboxylic acid functionalities during multi-step synthesis. This compound is particularly valuable in fine chemical synthesis, where selective reactivity and steric hindrance are critical. Proper handling under inert conditions is recommended due to potential sensitivity to light and moisture.
906552-00-9 structure
Product Name:2-Propenoic acid, 3-(2-nitrophenyl)-, 1,1-dimethylethyl ester, (2E)-
CAS No:906552-00-9
MF:C13H15NO4
MW:249.262503862381
CID:1953080
PubChem ID:12173575
Update Time:2025-06-09
2-Propenoic acid, 3-(2-nitrophenyl)-, 1,1-dimethylethyl ester, (2E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid, 3-(2-nitrophenyl)-, 1,1-dimethylethyl ester, (2E)-
- (E)-tert-butyl 3-(2-nitrophenyl)acrylate
- 862499-32-9
- 906552-00-9
- tert-Butyl 3-(2-nitrophenyl)acrylate
- DB-336191
- TERT-BUTYL 3-(2-NITROPHENYL)PROP-2-ENOATE
- EN300-844690
- TERT-BUTYL (2E)-3-(2-NITROPHENYL)PROP-2-ENOATE
- SCHEMBL16575621
- 3-(2-nitrophenyl)-2-propenoic acid 1,1-dimethylethyl ester
-
- Inchi: 1S/C13H15NO4/c1-13(2,3)18-12(15)9-8-10-6-4-5-7-11(10)14(16)17/h4-9H,1-3H3/b9-8+
- InChI Key: MYRISIZVHWDISO-CMDGGOBGSA-N
- SMILES: O(C(/C=C/C1C=CC=CC=1[N+](=O)[O-])=O)C(C)(C)C
Computed Properties
- Exact Mass: 249.10010796Da
- Monoisotopic Mass: 249.10010796Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 72.1Ų
2-Propenoic acid, 3-(2-nitrophenyl)-, 1,1-dimethylethyl ester, (2E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-844690-1.0g |
tert-butyl (2E)-3-(2-nitrophenyl)prop-2-enoate |
906552-00-9 | 95% | 1.0g |
$785.0 | 2024-05-21 | |
| Enamine | EN300-844690-0.05g |
tert-butyl (2E)-3-(2-nitrophenyl)prop-2-enoate |
906552-00-9 | 95% | 0.05g |
$660.0 | 2024-05-21 | |
| Enamine | EN300-844690-0.1g |
tert-butyl (2E)-3-(2-nitrophenyl)prop-2-enoate |
906552-00-9 | 95% | 0.1g |
$691.0 | 2024-05-21 | |
| Enamine | EN300-844690-0.25g |
tert-butyl (2E)-3-(2-nitrophenyl)prop-2-enoate |
906552-00-9 | 95% | 0.25g |
$723.0 | 2024-05-21 | |
| Enamine | EN300-844690-0.5g |
tert-butyl (2E)-3-(2-nitrophenyl)prop-2-enoate |
906552-00-9 | 95% | 0.5g |
$754.0 | 2024-05-21 | |
| Enamine | EN300-844690-2.5g |
tert-butyl (2E)-3-(2-nitrophenyl)prop-2-enoate |
906552-00-9 | 95% | 2.5g |
$1539.0 | 2024-05-21 | |
| Enamine | EN300-844690-5.0g |
tert-butyl (2E)-3-(2-nitrophenyl)prop-2-enoate |
906552-00-9 | 95% | 5.0g |
$2277.0 | 2024-05-21 | |
| Enamine | EN300-844690-10.0g |
tert-butyl (2E)-3-(2-nitrophenyl)prop-2-enoate |
906552-00-9 | 95% | 10.0g |
$3376.0 | 2024-05-21 |
2-Propenoic acid, 3-(2-nitrophenyl)-, 1,1-dimethylethyl ester, (2E)- Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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